

Xelafaslatide stability and storage conditions

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Compound of Interest		
Compound Name:	Xelafaslatide	
Cat. No.:	B12707203	Get Quote

Xelafaslatide Technical Support Center

This technical support center provides guidance on the stability and storage of **Xelafaslatide** (formerly ONL1204), a small peptide inhibitor of the Fas receptor. The information is intended for researchers, scientists, and drug development professionals. Please note that detailed quantitative stability data for **Xelafaslatide** is limited in publicly available resources. The guidance provided is based on available data and general best practices for handling peptide-based ophthalmic solutions.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for **Xelafaslatide**?

For optimal stability, **Xelafaslatide** should be stored under the following conditions:

Storage Duration	Temperature	Light/Moisture Conditions
Short-term (days to weeks)	0 - 4 °C	Dry and dark
Long-term (months to years)	-20 °C	Dry and dark

This information is based on vendor specifications for ONL-1204, the former name of **Xelafaslatide**.[1]

2. How should **Xelafaslatide** be handled during shipping?







Xelafaslatide is considered stable for a few weeks at ambient temperature during ordinary shipping.[1] However, upon receipt, it is crucial to transfer the product to the recommended storage conditions as soon as possible to ensure long-term stability.

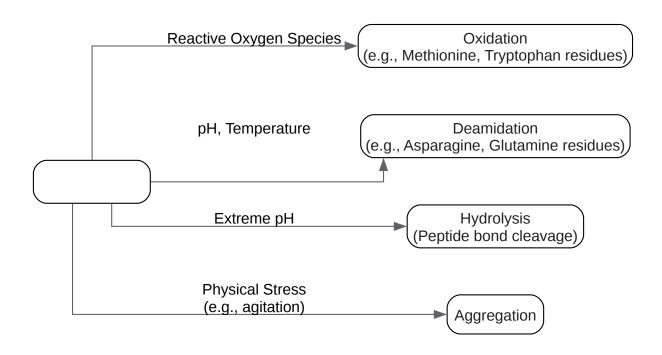
3. What are the general considerations for the stability of peptide-based ophthalmic drugs like **Xelafaslatide**?

Peptide-based therapeutics for ocular delivery are susceptible to various degradation pathways. Key considerations include:

- Physical Instability: This can include aggregation, precipitation, or adsorption to container surfaces. These issues are particularly concerning for protein and peptide-based biopharmaceuticals.
- Chemical Instability: Common chemical degradation pathways for peptides include oxidation, deamidation, and hydrolysis. The formulation of peptide-based drugs for ocular use poses significant challenges due to their susceptibility to degradation.
- Sterility: Ophthalmic preparations for intravitreal injection must be sterile to prevent serious adverse events like endophthalmitis.
- 4. Are there any known degradation pathways for **Xelafaslatide**?

Specific degradation pathways for **Xelafaslatide** have not been detailed in publicly available literature. However, for peptide-based drugs, common degradation mechanisms can be anticipated. The following diagram illustrates a hypothetical degradation pathway for a peptide therapeutic.





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Caption: Hypothetical degradation pathways for a peptide therapeutic.

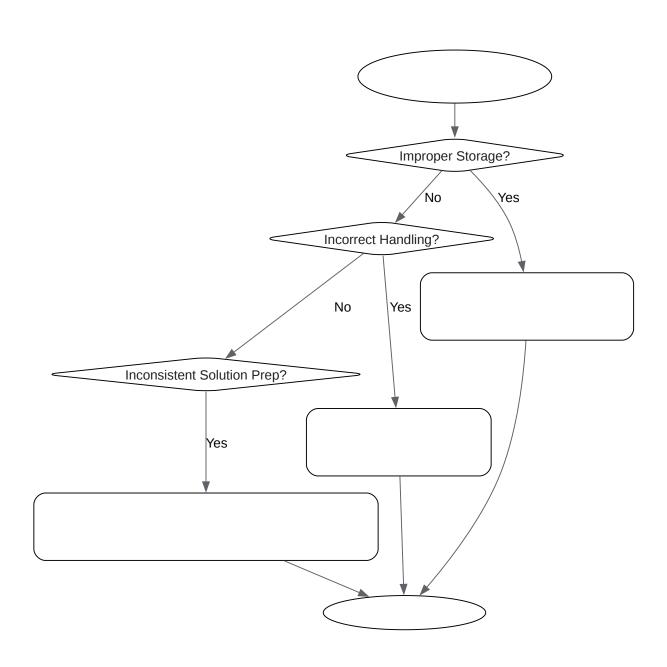
Troubleshooting Guide

Encountering issues during experiments with **Xelafaslatide**? This guide provides potential causes and solutions for common problems.

Issue 1: Inconsistent Experimental Results

Inconsistent results can often be traced back to the handling and storage of the compound.





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Caption: Troubleshooting workflow for inconsistent experimental results.



Issue 2: Visible Particulates or Cloudiness in Solution

The presence of particulates or cloudiness in a solution of **Xelafaslatide** may indicate precipitation or aggregation.

- Potential Cause: The solubility limit may have been exceeded, or the compound may have aggregated due to improper storage or handling.
- Troubleshooting Steps:
 - Visually inspect the solution before each use.
 - If particulates are observed, do not use the solution.
 - Review the solution preparation protocol to ensure the correct solvent and concentration are being used.
 - Consider preparing fresh solutions and filtering through a sterile, low-protein-binding filter if appropriate for the experimental application.

Experimental Protocols

Detailed experimental protocols for the stability testing of **Xelafaslatide** are not publicly available. However, a general approach to assessing the stability of a peptide-based ophthalmic solution would typically involve the following:

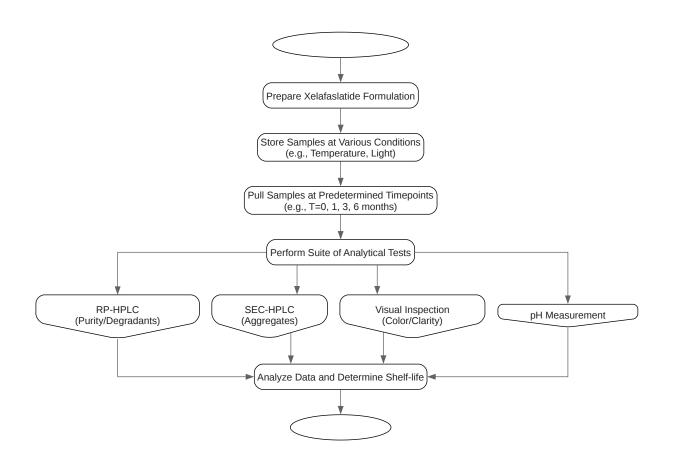
- 1. High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Products:
- Purpose: To determine the purity of Xelafaslatide and to detect and quantify any degradation products.
- General Methodology:
 - A reverse-phase HPLC (RP-HPLC) method is commonly used for peptides.
 - The mobile phase would consist of a gradient of an aqueous buffer (e.g., phosphate buffer or water with an ion-pairing agent like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile).



- Detection is typically performed using UV absorbance at a wavelength where the peptide absorbs (e.g., 214 nm or 280 nm).
- Stability samples would be analyzed at various time points and compared to a reference standard stored at -80°C.
- 2. Size Exclusion Chromatography (SEC) for Aggregation:
- Purpose: To detect and quantify aggregates.
- · General Methodology:
 - SEC separates molecules based on their size.
 - An aqueous mobile phase is used.
 - An increase in peaks eluting earlier than the main Xelafaslatide peak would indicate the presence of aggregates.
- 3. Visual Inspection:
- Purpose: To assess for physical changes such as color change, clarity, and the presence of particulates.
- Methodology:
 - Samples are visually inspected against a black and white background under controlled lighting conditions.
- 4. pH Measurement:
- Purpose: To monitor any changes in the pH of the solution over time, which could indicate degradation.
- Methodology:
 - A calibrated pH meter is used to measure the pH of the solution at each stability time point.



The following diagram illustrates a general workflow for a stability study.



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References

- 1. medkoo.com [medkoo.com]
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